2-Methylnonane

Description

Contextualization within Alkane Chemistry and Hydrocarbon Science

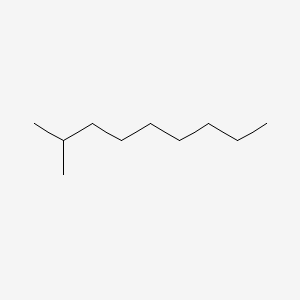

2-Methylnonane (B165365) is a saturated hydrocarbon with the chemical formula C10H22. ontosight.ai As a branched-chain alkane, it is an isomer of the straight-chain alkane, decane (B31447). vulcanchem.com This structural difference, the presence of a methyl group on the second carbon of the nonane (B91170) chain, significantly influences its physical and chemical properties compared to its linear counterpart. vulcanchem.comsolubilityofthings.com

Alkanes, characterized by their single carbon-carbon bonds, are fundamental to organic chemistry and hydrocarbon science. They are the primary constituents of crude oil and natural gas, making them central to the global energy landscape. The study of specific alkanes like this compound provides crucial insights into the behavior of these vital resources. Its branched structure is of particular interest as it affects properties like boiling point, viscosity, and combustion efficiency, which are critical parameters in fuel formulation and petrochemical processes. solubilityofthings.com

Interactive Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H22 ontosight.aivulcanchem.com |

| Molecular Weight | 142.28 g/mol ontosight.aivulcanchem.com |

| CAS Number | 871-83-0 vulcanchem.comsigmaaldrich.comchemicalbook.com |

| Appearance | Colorless liquid vulcanchem.comchemicalbook.com |

| Density | 0.726 g/mL at 20 °C sigmaaldrich.comchemicalbook.com |

| Boiling Point | 166-169 °C sigmaaldrich.comchemicalbook.com |

| Melting Point | -74.65 °C vulcanchem.comchemicalbook.com |

| Flash Point | 46 °C chemicalbook.comtcichemicals.com |

| Solubility | Insoluble in water; soluble in organic solvents like ether, benzene, and chloroform. ontosight.aivulcanchem.comchemicalbook.com |

Significance in Contemporary Chemical Research Landscapes

The importance of this compound in modern chemical research extends across several specialized areas. One of the most prominent is its use as a surrogate molecule in the study of diesel and jet fuels. researchgate.netkaust.edu.sa Due to the complexity of these fuels, which are mixtures of thousands of different hydrocarbons, researchers often use simpler, representative compounds to model their combustion behavior. This compound, as a branched alkane, helps in understanding the intricate oxidation and pyrolysis pathways that occur in internal combustion engines. researchgate.netkaust.edu.sa

Recent studies have focused on the cool flame and autoignition chemistry of this compound. researchgate.netkaust.edu.sa This research is vital for developing more efficient and cleaner-burning fuels, as well as for improving the predictive capabilities of chemical kinetic models. kaust.edu.sa For instance, research investigating the autoxidation of this compound in a jet-stirred reactor has led to the detection of numerous intermediates, providing valuable data for refining combustion models. researchgate.netkaust.edu.sa

Furthermore, this compound is utilized in organic synthesis and various biochemical experiments. targetmol.com Its properties as a non-polar solvent and its potential as a starting material for the synthesis of more complex molecules make it a versatile tool in the laboratory. ontosight.ai

Overview of Research Directions and Interdisciplinary Relevance

The study of this compound is not confined to chemistry alone; it has significant interdisciplinary relevance. In environmental science, understanding the fate and transport of branched alkanes like this compound is crucial for assessing the environmental impact of fuel spills and for developing bioremediation strategies. ontosight.ai

In the field of materials science, the physical properties of this compound and similar hydrocarbons are relevant to the formulation of lubricants and other functional fluids. ontosight.ai Its specific molecular structure can influence the film-forming properties and frictional characteristics of these materials.

Future research on this compound is likely to focus on several key areas:

Advanced Combustion Modeling: Further elucidation of its complex reaction kinetics to develop more accurate predictive models for next-generation engine designs.

Catalytic Conversion: Investigating novel catalytic processes to convert this compound and other alkanes into more valuable chemicals and fuel components.

Environmental Chemistry: Studying its atmospheric chemistry and its role in the formation of secondary organic aerosols.

Biochemical Applications: Exploring its potential as a biomarker or its role in biological systems, as suggested by its identification in studies of exhaled breath. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-methylnonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-4-5-6-7-8-9-10(2)3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVYKUFIHHTIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873239 | |

| Record name | 2-Methylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS], Liquid; [Sigma-Aldrich MSDS], Colorless liquid with a mild hydrocarbon odor; [Chevron Phillips MSDS] | |

| Record name | Alkanes, C9-11-iso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylnonane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | C10-13 Isoparaffin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | C9-11 Isoparaffin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20394 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.89 [mmHg] | |

| Record name | 2-Methylnonane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

871-83-0, 34464-38-5, 63335-88-6, 68551-16-6, 68551-17-7 | |

| Record name | 2-Methylnonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylnonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034464385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063335886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C9-11 Isoparaffin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068551166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C10-13 Isoparaffin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068551177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLNONANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alkanes, C9-11-iso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylnonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alkanes, C9-11-iso- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLNONANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/382AKH052V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Methylnonane

Direct Synthesis Approaches

The formation of 2-Methylnonane (B165365) is primarily achieved through direct synthetic routes that rearrange or build the carbon skeleton with precision. These methods include the isomerization of linear alkanes and the coupling of smaller hydrocarbon fragments.

Catalytic Hydroisomerization Pathways of n-Decane to this compound

The hydroisomerization of n-decane is a key industrial and laboratory-scale method for producing branched C10 isomers, including this compound. This process involves the skeletal rearrangement of the straight-chain alkane into its branched isomers over a bifunctional catalyst. The general mechanism begins with the dehydrogenation of the n-alkane on a metal site, followed by the isomerization of the resulting olefin on an acid site, and finally, hydrogenation of the branched olefin back to an isoalkane on the metal site. mdpi.com

The effectiveness of n-decane hydroisomerization hinges on the use of bifunctional heterogeneous catalysts. These catalysts possess both metallic sites for hydrogenation-dehydrogenation and acid sites for the isomerization reaction. mdpi.comkuleuven.be

The most common catalysts are composed of a noble metal, such as platinum (Pt) or palladium (Pd), supported on an acidic material. mdpi.comcsic.es Zeolites and related molecular sieves are widely used as the acidic support due to their well-defined pore structures and tunable acidity. Materials like ZSM-22, ZSM-5, SAPO-11, and MFI nanosheets have been extensively studied for this purpose. mdpi.commdpi.comresearchgate.netkentech.ac.kr The choice of the support is critical as its pore structure can influence the product distribution through shape selectivity. capes.gov.br

For instance, zeolites with 10-membered ring (10-MR) pores, such as ZSM-22 and ZSM-5, are known to favor the formation of this compound. mdpi.comkuleuven.bed-nb.info In contrast, zeolites with larger 12-membered ring (12-MR) pores tend to kinetically suppress the formation of this compound. kuleuven.be Composite catalysts, such as Pt/MCM-41 combined with an acidic component like MgAPO-11, have also been evaluated, demonstrating high selectivity for isomerization. capes.gov.br Other supports include carbon materials, which can be tailored to create bifunctional catalysts for hydroisomerization. csic.es

Achieving high selectivity towards this compound requires careful control of reaction conditions and meticulous catalyst design. The key factors include the catalyst's pore architecture, the balance between metal and acid functions, and operating parameters like temperature and hydrogen pressure. mdpi.comresearchgate.net

Catalyst Pore Structure: The pore dimensions of the zeolite support are a primary determinant of selectivity. Catalysts with 10-MR channels restrict the formation of bulkier isomers and favor the formation of methyl-branched isomers at the pore mouth, making this compound a preferred product. kuleuven.bekentech.ac.krd-nb.info The "refined constraint index" (CI*), which is the yield ratio of this compound to 5-methylnonane (B93649) at low conversion levels, is a metric used to characterize the shape-selective nature of the catalyst. mdpi.comkuleuven.be

Acid-Metal Balance: A well-balanced catalyst, with an optimal ratio of metal sites to acid sites, is crucial for maximizing isomer yields while minimizing undesired hydrocracking reactions. kuleuven.be High acid site density can lead to increased conversion but may also promote cracking, reducing the selectivity to the desired C10 isomers. researchgate.netresearchgate.net Studies on Pd/SAPO-11 catalysts have shown that an ideal synergy between Pd metal sites and Brønsted acid sites can lead to very high isomer selectivity. mdpi.com

Reaction Conditions: Temperature and hydrogen-to-hydrocarbon ratio are critical operational parameters. Higher temperatures generally increase the conversion of n-decane but can also favor cracking over isomerization. mdpi.com Therefore, an optimal temperature range must be identified for a given catalyst system to maximize the yield of this compound.

The following tables summarize research findings on different catalyst systems for n-decane hydroisomerization.

| Catalyst | Key Finding | Isomer Selectivity/Yield | Reference |

|---|---|---|---|

| 0.3%Pd/SAPO-11 | Excellent synergy between metal and acid sites. | 89.9% isomer selectivity at 90.8% conversion. | mdpi.com |

| Pt/COK-14-Mil | Behaved like a 12-MR zeolite but achieved an unusually high isomer yield. | Reached a skeletal isomer yield of 72%. | kuleuven.be |

| Pt/MCM-41//MgAPO-11 | Composite catalyst with high isomerization selectivity due to shape selectivity of MgAPO-11. | High isomerization selectivity, hydrocracking is suppressed. | capes.gov.br |

| 0.5%Pd/SAPO-31 | Selectivity to mono-methylnonane isomers is dependent on silicon content in the SAPO-31 support. | Maximal selectivity to iso-C10 was achieved at a specific Si/Al ratio. | catalysis.ru |

| Pt/ZSM-5 Nanosheets | Formation of this compound was less favored compared to bulk ZSM-5, attributed to shorter diffusion paths. | Improved overall selectivity to isomers compared to bulk catalysts. | researchgate.netkentech.ac.kr |

| Parameter | Effect on Selectivity for this compound | Reference |

|---|---|---|

| Pore Size (Zeolite) | 10-MR zeolites (e.g., ZSM-22) favor the formation of this compound. | mdpi.comkuleuven.be |

| Acidity | High acidity increases conversion but can reduce selectivity by promoting cracking. | researchgate.netresearchgate.net |

| Temperature | Increasing temperature enhances conversion but can lead to more hydrocracking. | mdpi.com |

| Metal/Acid Site Ratio | A proper balance is needed to maximize isomerization and minimize side reactions. | kuleuven.be |

Alkylation Reactions Leading to this compound Structures

Alkylation provides a more direct, constructive approach to this compound, involving the formation of new carbon-carbon bonds. mt.com This strategy typically involves coupling a methyl group with a nine-carbon chain or a larger fragment that can be subsequently modified.

The synthesis of this compound via alkylation can be envisioned through several pathways, with the choice of precursors being paramount.

One of the most straightforward methods is the Grignard reaction . pharmaffiliates.com This approach would involve the reaction of a nonyl-based Grignard reagent, such as nonylmagnesium bromide (prepared from 1-bromononane), with a suitable methylating agent like dimethyl sulfate (B86663) or iodomethane. Alternatively, methylmagnesium iodide could be reacted with a 2-halononane, such as 2-bromononane. The SN2 nature of these reactions means that primary alkyl halides are generally preferred to avoid competing elimination reactions. libretexts.org

Another significant method is transition-metal-catalyzed cross-coupling . pharmaffiliates.comlookchem.com This involves the reaction of an organometallic reagent with an organic halide. For synthesizing this compound, this could involve the coupling of a C9 alkyl halide with a methyl organometallic compound (e.g., methylzinc or methyl-Grignard reagents in the presence of a catalyst) or coupling a nonyl organometallic compound with a methyl halide.

The selection of a catalyst is critical for directing the alkylation reaction towards the desired product with high yield and selectivity.

For Grignard reactions , while not catalytic in the traditional sense, the solvent (typically an ether like diethyl ether or tetrahydrofuran) plays a crucial role in stabilizing the Grignard reagent.

Indirect Synthetic Routes and Derivatization

Synthesis from Related Branched Alkenes (e.g., 2-Methyl-1-nonene)

A primary indirect route to this compound is through the chemical modification of its corresponding branched alkene, 2-methyl-1-nonene (B1345651). nist.gov This transformation is centered on the saturation of the carbon-carbon double bond.

The conversion of 2-methyl-1-nonene to this compound is accomplished via catalytic hydrogenation. nist.govwebassign.net This process involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst. masterorganicchemistry.com Commonly employed catalysts for this type of transformation include platinum, palladium, nickel, and rhodium, often supported on materials like activated carbon or alumina (B75360) to maximize surface area and catalytic efficiency. masterorganicchemistry.com For instance, a mixture of 2-methylnonenes has been successfully hydrogenated to this compound using a nickel-on-kieselguhr catalyst at elevated temperature and pressure (140°C and 600 lb/in² initial hydrogen pressure). nist.gov The reaction proceeds by the adsorption of the alkene and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbon atoms of the double bond, resulting in the formation of the saturated alkane. masterorganicchemistry.com

Table 1: Catalysts for Alkene Hydrogenation

| Catalyst | Support Material | Typical Conditions | Notes |

| Platinum (Pt) | Carbon (C), Alumina (Al₂O₃) | Room temperature and atmospheric pressure | Often considered the optimal catalyst for alkene hydrogenation. melscience.com |

| Palladium (Pd) | Carbon (C) | Room temperature and atmospheric pressure | A common and effective catalyst. masterorganicchemistry.comorganic-chemistry.org |

| Nickel (Ni) | Kieselguhr, Raney Nickel | Elevated temperature and pressure (e.g., 140°C, 5-10 atm) nist.govmelscience.com | A more economical alternative to platinum. melscience.com |

| Rhodium (Rh) | - | Room temperature and atmospheric pressure | Highly active, but not widely used in industry. melscience.com |

| Cobalt (Co) | - | 22°C and 4 atm H₂ | Effective for sterically hindered alkenes. nih.gov |

Formation of this compound as a Product of Complex Organic Reactions

This compound can also be formed as one of several products in more complex organic reactions, such as hydroisomerization and hydrocracking of larger or linear alkanes. researchgate.netifpenergiesnouvelles.fr In these processes, the formation of this compound is a specific outcome of skeletal rearrangements and bond cleavages occurring under catalytic conditions.

In the hydroisomerization of n-decane over bifunctional catalysts (containing both metal and acid sites), this compound is a principal mono-branched isomer product. researchgate.net The reaction proceeds through a series of dehydrogenation, carbenium ion rearrangement, and hydrogenation steps. researchgate.net Similarly, during the hydrocracking of Fischer-Tropsch waxes, which are composed of long-chain n-paraffins, this compound can be formed as a result of the isomerization and subsequent cracking of the larger molecules. ifpenergiesnouvelles.fr Studies on n-decane isomerization using zeolite catalysts have shown that the formation of this compound is a significant outcome, with its proportion among the monobranched isomers being influenced by the catalyst's pore structure and diffusion characteristics. capes.gov.brkentech.ac.kr For instance, MFI zeolite nanosheets have been observed to produce this compound during n-decane isomerization. capes.gov.brkentech.ac.kr

The formation of this compound in complex reactions like hydroisomerization provides insight into the underlying reaction mechanisms. The distribution of isomers, including this compound, is dictated by the relative rates of different rearrangement pathways of the carbenium ion intermediates. researchgate.netifpenergiesnouvelles.fr In the context of zeolite catalysis, the selectivity towards this compound can be explained by shape-selectivity, where the spatial constraints of the zeolite pores favor the formation of certain isomers over others. capes.gov.brkentech.ac.kr For example, the suppressed formation of bulkier isomers within the pores of MFI zeolites can lead to a higher relative yield of less branched products like this compound. capes.gov.brkentech.ac.kr Furthermore, the study of this compound's pyrolysis has revealed that its initial decomposition is more complex than that of its linear isomer, n-decane, due to the presence of the methyl branch. atlantis-press.com This highlights how the isomeric structure influences the reaction pathways and product distributions at high temperatures. atlantis-press.com

Table 2: Formation of this compound in Complex Reactions

| Reaction | Feedstock | Catalyst | Role of this compound |

| Hydroisomerization | n-Decane | Pt-HBEA, Pt/ZSM-5 researchgate.netcapes.gov.brkentech.ac.kr | Mono-branched isomer product researchgate.net |

| Hydrocracking | Fischer-Tropsch Wax | Bifunctional catalysts ifpenergiesnouvelles.fr | Isomerization and cracking product ifpenergiesnouvelles.fr |

| Pyrolysis | This compound | - | Starting material for decomposition studies atlantis-press.com |

| Autooxidation | This compound | - | Reactant in oxidation studies pnas.orgpnas.org |

Reaction Mechanisms and Chemical Behavior of 2 Methylnonane

Pyrolysis and Thermal Decomposition Mechanisms

The thermal decomposition, or pyrolysis, of alkanes is a critical process in industrial applications such as steam cracking and in the fundamental understanding of fuel combustion. For a branched alkane like 2-methylnonane (B165365), the reaction pathways are notably more complex than for its straight-chain isomer, n-decane. atlantis-press.comatlantis-press.com High-temperature conditions initiate a series of reactions beginning with bond cleavage, leading to the formation of smaller molecules. atlantis-press.com

The initial phase of this compound pyrolysis is characterized by the homolytic cleavage of both carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds. atlantis-press.comatlantis-press.com Molecular dynamics simulations have identified that the initial decomposition involves a multitude of pathways. Specifically, for this compound, as many as 17 distinct initial bond cleavage pathways have been noted, comprising eight C-C bond scissions and nine C-H bond scissions. atlantis-press.com

In general, C-C bonds are weaker than C-H bonds and are therefore more susceptible to breaking during pyrolysis. doubtnut.comdoubtnut.com However, studies on this compound show that C-H bond cleavage also plays a significant role. At high temperatures, the proportion of C-H bond cleavage is slightly higher (52%) than that of C-C bond cleavage. atlantis-press.com This contrasts with the general expectation and highlights the complex interplay of factors governing decomposition.

The presence of a methyl group on the second carbon of the nonane (B91170) chain significantly directs the fragmentation process. atlantis-press.com This structural feature introduces a tertiary carbon, and the C-H bond at this position is weaker than primary or secondary C-H bonds in the molecule. researchgate.netnih.govmasterorganicchemistry.com Similarly, the C-C bonds adjacent to the branch point are affected.

Research comparing this compound with n-decane reveals a shift in the location of the most probable C-C bond cleavage. atlantis-press.com While the C4-C5 bond is the most susceptible to breaking in n-decane, the presence of the methyl branch in this compound shifts the weakest point to the C3-C4 bond, which accounts for 21% of the initial C-C cleavage events. atlantis-press.com Conversely, the C2-C3 bond is the most stable, with a cleavage proportion of only 5%. atlantis-press.com The influence of the methyl branch on C-H bond reactivity is considered minimal, with the most likely dehydrogenation still occurring at a terminal carbon atom (C1). atlantis-press.com However, the lower bond dissociation energy of the tertiary C-H bond inherently increases its likelihood of being a reaction site. researchgate.netnih.gov

| Bond Position | Proportion of Cleavage (%) | Reference |

|---|---|---|

| C3-C4 | 21 | atlantis-press.com |

| C2-C3 | 5 | atlantis-press.com |

The initial scission of C-C and C-H bonds generates a pool of highly reactive free radicals, which then propagate the decomposition through a chain reaction mechanism. atlantis-press.comnih.gov The cleavage of different C-C bonds in this compound leads to a variety of alkyl radicals. For instance, the scission of the C3-C4 bond can produce a 2-methyl-propane radical and a hexane (B92381) radical. atlantis-press.com Cleavage at the C5-C6 bond results in C4H9 and C6H13 radicals. atlantis-press.com

These primary radicals can undergo further reactions, including:

Beta-scission: A larger radical breaks down into a smaller radical and an alkene. This is a major pathway for the formation of ethylene (B1197577) from radicals like 1-hexyl, 1-heptyl, and 1-octyl. atlantis-press.com

Hydrogen abstraction: A radical removes a hydrogen atom from another molecule (either the parent fuel or an intermediate species), creating a new radical and a stable molecule.

Radical recombination: Two radicals combine to form a stable molecule. For example, a methyl radical and a hydrogen radical can combine to form methane (B114726). atlantis-press.com

The formation of radicals in branched alkanes like this compound is influenced by the stability of the potential radical species. Tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals. masterorganicchemistry.comacs.org This principle further explains the selectivity of bond cleavage, as the transition states leading to more stable radical products are energetically favored.

The structural isomerism between this compound and n-decane leads to significant differences in their pyrolysis product distributions. atlantis-press.comatlantis-press.com The branched structure of this compound results in a more complex set of reaction pathways and the formation of isomeric products that are not seen in the pyrolysis of its linear counterpart. atlantis-press.com

A key difference is observed in the yields of major light gas products. Compared to n-decane pyrolysis, the decomposition of this compound produces less ethylene (C2H4) and hydrogen (H2), but significantly more methane (CH4). atlantis-press.comatlantis-press.com This is attributed to the methyl branch, which provides a ready source of methyl radicals that can then abstract hydrogen to form methane. atlantis-press.comcup.edu.cn The ethylene selectivity from mono-methyl nonanes is approximately 30%. aidic.it This demonstrates that the degree and location of branching in an alkane are primary determinants of its cracking behavior and final product yields. aidic.itresearchgate.net

| Product | Change in Yield for this compound vs. n-Decane | Reference |

|---|---|---|

| Methane (CH4) | Increase | atlantis-press.comatlantis-press.com |

| Ethylene (C2H4) | Decrease | atlantis-press.comatlantis-press.com |

| Hydrogen (H2) | Decrease | atlantis-press.comatlantis-press.com |

C-C and C-H Bond Cleavage Pathways in this compound

Oxidation and Autoxidation Chemistry

The oxidation of this compound, particularly at the lower temperatures characteristic of "cool flames" (approximately 500-630 K), is a complex process involving the sequential addition of molecular oxygen. osti.govkaust.edu.saresearchgate.net This autoxidation process is crucial for understanding autoignition phenomena in combustion engines.

Studies of this compound autoxidation in jet-stirred reactors have identified a vast array of intermediates, with around 100 different species detected. osti.govkaust.edu.saresearchgate.net The reaction mechanism involves the formation of alkyl radicals, followed by the addition of O2 to form peroxy radicals (ROO•). These peroxy radicals can then undergo intramolecular hydrogen abstraction to form hydroperoxyalkyl radicals (•QOOH), which can then add another O2 molecule. researchgate.net

This process of sequential O2 addition leads to a variety of highly oxygenated molecules. researchgate.net Key classes of intermediates identified during the autoxidation of this compound include:

Alkenes

Alkenyl keto compounds

Cyclic ethers (oxiranes and oxetanes)

Diones

Keto-hydroperoxides (KHPs) osti.govkaust.edu.sa

Diketo-hydroperoxides osti.govkaust.edu.sa

Keto-dihydroperoxides osti.govkaust.edu.sa

The detection of species such as keto-hydroperoxides, diketo-hydroperoxides, and keto-dihydroperoxides provides direct evidence for the occurrence of first, second, and even third O2 addition reactions. osti.govkaust.edu.sa These intermediates are critical in the chain-branching pathways that lead to accelerated reactivity and ignition. researchgate.net The specific structures of these intermediates are directly related to the initial structure of the this compound fuel molecule. osti.gov

Low-Temperature Oxidation Mechanisms (Cool Flame Chemistry)

The low-temperature oxidation of this compound, occurring at temperatures roughly between 500 and 630 K, is a cornerstone of cool flame chemistry. researchgate.netkaust.edu.sa This process is distinguished by a complex series of reactions that lead to the formation of a wide array of oxygenated intermediate species. researchgate.netkaust.edu.sa Unlike high-temperature combustion, which is dominated by small molecule formation, low-temperature oxidation involves the sequential addition of molecular oxygen and subsequent isomerization reactions. pnas.org

A key feature of the low-temperature oxidation of alkanes like this compound is the formation of highly oxygenated molecules (HOMs). pnas.orgosti.gov These molecules are critical intermediates in autooxidation processes. researchgate.net The formation of HOMs is initiated by the abstraction of a hydrogen atom from the this compound molecule, creating an alkyl radical. This radical then reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). pnas.orgresearchgate.net

A generalized mechanism for the formation of these species involves multiple sequential O₂ additions. pnas.orgresearchgate.net For instance, after the initial formation of the RO₂ radical, a second O₂ addition can occur, leading to a hydroperoxyalkylperoxy radical (OOQOOH). pnas.org Subsequent reactions, including intramolecular hydrogen abstraction and further O₂ additions, can lead to the formation of species with multiple oxygen atoms, such as keto-hydroperoxides, diketo-hydroperoxides, and keto-dihydroperoxides. kaust.edu.sapnas.org Studies on the oxidation of various C10 alkanes, including this compound, have identified numerous intermediates, highlighting the complexity of these reaction pathways. researchgate.netkaust.edu.sa The propensity to form these highly oxygenated species is influenced by the molecular structure of the alkane; for example, increasing the number of tertiary carbon-hydrogen bonds can promote certain reaction pathways. researchgate.net

The table below illustrates some of the classes of highly oxygenated intermediates identified during the low-temperature oxidation of C10 alkanes, including this compound.

| Intermediate Class | General Formula | Significance |

| Alkene | C₁₀H₂₀ | Product of first O₂ addition sequence |

| Alkenyl Keto | C₁₀H₁₈O | Intermediate from subsequent reactions |

| Cyclic Ether | C₁₀H₂₀O | Formed via cyclization of peroxy radicals |

| Dione | C₁₀H₁₈O₂ | Product of second O₂ addition sequence |

| Keto-hydroperoxide | C₁₀H₂₀O₃ | Key indicator of low-temperature oxidation |

| Diketo-hydroperoxide | C₁₀H₁₈O₄ | Product of advanced oxidation |

| Keto-dihydroperoxide | C₁₀H₂₀O₅ | Representative of third O₂ addition |

This table is based on findings from studies on C10 alkane autoxidation. kaust.edu.sa

Peroxy radicals (RO₂) are central to the low-temperature oxidation of this compound. Once formed, these radicals can undergo several competing reaction pathways. pnas.org Under atmospheric conditions (below 400 K), they may react with other radicals like NO or HO₂. pnas.org However, at the higher temperatures characteristic of cool flames (500–800 K), intramolecular hydrogen abstraction, or isomerization, becomes a dominant pathway. pnas.org

This isomerization involves the peroxy radical abstracting a hydrogen atom from another part of the same molecule, forming a hydroperoxyalkyl radical (QOOH). pnas.orgresearchgate.net The site of the hydrogen abstraction is determined by the transition state ring size, with five- to eight-membered rings being common. pnas.org The resulting QOOH radical can then undergo a second addition of O₂, forming a hydroperoxyalkylperoxy radical (OOQOOH). pnas.orgresearchgate.net

Atmospheric Oxidation Pathways of Branched Alkanes

The atmospheric oxidation of branched alkanes like this compound is typically initiated by reaction with hydroxyl (OH) radicals. rsc.org This initial reaction leads to the formation of an alkyl radical, which then rapidly adds molecular oxygen to form a peroxy radical. pnas.orgrsc.org The subsequent fate of this peroxy radical is complex and can involve reactions with nitric oxide (NO), hydroperoxy radicals (HO₂), or other peroxy radicals. pnas.org

A significant pathway, especially under low-NOx conditions, is the isomerization of the peroxy radical via an intramolecular H-shift. pnas.orgcopernicus.org This process converts the initial peroxy radical into a hydroperoxy-substituted alkyl radical, which can then react further. copernicus.org These isomerization reactions are competitive with bimolecular reactions and are crucial in determining the final products. pnas.org The atmospheric oxidation of organic compounds can lead to the formation of complex, multifunctional products. helsinki.fi While the specific atmospheric oxidation mechanism of this compound is not detailed in the provided search results, the general principles of alkane and branched alkane oxidation provide a framework for its likely atmospheric fate, involving peroxy radical formation and subsequent isomerization or bimolecular reactions. pnas.orgrsc.orgcopernicus.org

Mechanistic Studies of this compound in Specific Organic Reactions (e.g., Wurtz Reaction Context)

The reactivity of alkanes such as this compound is fundamentally dictated by the strength of their C-H and C-C bonds. Mechanistic studies, which delve into the step-by-step processes of chemical reactions, are crucial for understanding how these seemingly inert molecules can be transformed. While detailed mechanistic studies specifically for this compound are not extensively documented for a wide range of reactions, its behavior can be inferred from studies on similar branched alkanes and general reaction mechanisms. The Wurtz reaction provides a classic context for discussing the coupling of alkyl chains, and studies on autooxidation offer insights into the compound's behavior under oxidative stress.

In the Context of the Wurtz Reaction

The Wurtz reaction is a coupling reaction where two alkyl halides react with sodium metal in a dry ether solution to form a new carbon-carbon bond, resulting in a longer alkane. byjus.com The general form of the reaction is:

2R-X + 2Na → R-R + 2NaX

The mechanism of the Wurtz reaction is complex and believed to proceed through either a free radical or an organometallic (ionic) pathway. byjus.comlibretexts.org

Free Radical Mechanism:

Electron Transfer: A sodium atom transfers an electron to the alkyl halide, leading to the formation of an alkyl radical and a sodium halide. libretexts.org R-X + Na → R• + Na⁺X⁻

Coupling: Two alkyl radicals then combine to form the final alkane product. 2R• → R-R

Organometallic (Ionic) Mechanism:

First Electron Transfer: Similar to the free radical mechanism, an electron is transferred from sodium to the alkyl halide. libretexts.org R-X + Na → R• + Na⁺X⁻

Second Electron Transfer: The alkyl radical formed then accepts another electron from a second sodium atom to form a highly nucleophilic alkyl anion (organosodium reagent). libretexts.org R• + Na → R⁻Na⁺

Nucleophilic Attack: The alkyl anion then attacks another molecule of the alkyl halide in an Sₙ2 reaction to form the C-C bond. libretexts.org R⁻Na⁺ + R-X → R-R + Na⁺X⁻

For a branched alkane like this compound, if we were to synthesize it via a Wurtz-type reaction, we would need to consider the coupling of appropriate alkyl halides. For instance, coupling 1-halo-2-methylpropane and 1-halohexane would be a potential, albeit inefficient, route. The reaction would be complicated by the formation of multiple unwanted products. If two different alkyl halides are used (R-X and R'-X), a mixture of products (R-R, R'-R', and R-R') is obtained, which is often difficult to separate due to similar boiling points. vedantu.com

A study on the mechanism of the Wurtz reaction involving the closely related isomer, 3-methylnonane (B147189), provides valuable insights. acs.org The stereochemical outcome of the reaction can help elucidate the dominant mechanism. If the reaction proceeds through a free radical mechanism, racemization is expected at the chiral center. Conversely, if the Sₙ2 pathway in the ionic mechanism is dominant, an inversion of configuration at the reaction center would be observed.

Side reactions are also prevalent in Wurtz reactions, particularly with secondary and tertiary alkyl halides, where elimination reactions can occur to form alkenes. quora.com

| Reactant Type | Potential Products in Wurtz Reaction | Mechanistic Implication |

| Primary Alkyl Halide | Symmetrical Alkane (Good Yield) | Both mechanisms are possible. |

| Mixed Alkyl Halides | Mixture of Alkanes (R-R, R'-R', R-R') | Difficult to control, impractical for synthesis. vedantu.com |

| Secondary/Tertiary Alkyl Halide | Alkene (Side Product) | Elimination reaction competes with coupling. quora.com |

Mechanistic Insights from Autooxidation Studies

Autooxidation, the spontaneous oxidation of a compound in the presence of oxygen, provides another context to study the chemical behavior of this compound. Research on the cool flame chemistry of diesel surrogate compounds, including this compound, has shed light on its oxidation mechanism at combustion-relevant temperatures. pnas.orgresearchgate.net

The process is a radical chain reaction initiated by the abstraction of a hydrogen atom from the alkane, forming an alkyl radical (R•). The stability of the resulting radical dictates the site of abstraction. In this compound, hydrogen abstraction can occur at primary, secondary, or tertiary carbon atoms. The tertiary C-H bond at the second carbon is weaker and thus more susceptible to abstraction.

The mechanism proceeds through the following key steps:

Initiation: Formation of an alkyl radical (e.g., by abstraction of a hydrogen atom). RH + O₂ → R• + HO₂•

Propagation: The alkyl radical (R•) rapidly adds a molecule of oxygen to form a peroxy radical (ROO•). researchgate.net This peroxy radical can then abstract a hydrogen atom from another molecule of this compound to form a hydroperoxide (ROOH) and a new alkyl radical. R• + O₂ → ROO• ROO• + RH → ROOH + R•

Intramolecular H-abstraction: The peroxy radical can also undergo internal hydrogen abstraction to form a hydroperoxyalkyl radical (•QOOH). This is a crucial step leading to the formation of highly oxygenated molecules. pnas.org

Second and Third O₂ Addition: The hydroperoxyalkyl radical can add another oxygen molecule, leading to a cascade of reactions that form highly oxygenated intermediates. pnas.org

Studies have shown that for branched alkanes like this compound, the presence of a tertiary C-H site favors the formation of more highly oxygenated intermediates compared to linear alkanes like n-decane. pnas.org This is because the tertiary C-H site facilitates intramolecular hydrogen abstraction.

| Intermediate Species | Formation Pathway | Significance |

| Alkyl Radical (R•) | H-abstraction from this compound | Initiates the oxidation chain. |

| Peroxy Radical (ROO•) | R• + O₂ | Key chain-propagating species. researchgate.net |

| Hydroperoxide (ROOH) | ROO• + RH | A primary, more stable oxidation product. researchgate.net |

| Highly Oxygenated Molecules | Sequential O₂ additions and intramolecular H-abstractions | Contribute to complex combustion phenomena like cool flames. pnas.org |

Advanced Analytical Characterization Techniques for 2 Methylnonane

Chromatographic Methods for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture. For a volatile and non-polar compound like 2-methylnonane (B165365), gas chromatography is the predominant method. However, high-performance liquid chromatography also finds specific and crucial applications.

Gas Chromatography (GC) Applications for Purity and Mixture Analysis.vulcanchem.comajol.infonih.gov

Gas chromatography is highly effective for the separation and quantification of this compound. vulcanchem.com It is a cornerstone technique for determining the purity of this compound and analyzing its presence in complex hydrocarbon mixtures, such as diesel fuel surrogates. nih.govresearchgate.netosti.gov The method's suitability is evident in its use for assessing product purity, with some commercial grades of this compound specifying a purity of greater than 98.0% as determined by GC. tcichemicals.com

The choice of a GC column is critical for achieving the desired separation. For the analysis of hydrocarbons like this compound, non-polar capillary columns are generally recommended. shimadzu.com These columns facilitate the separation of paraffins, iso-paraffins, olefins, naphthenes, and aromatics. lcms.cz

Capillary columns, with their high resolution, are preferred over packed columns for detailed hydrocarbon analysis. shimadzu.com A common choice is a column with a 100% dimethylpolysiloxane stationary phase, which is optimized for the separation of detailed hydrocarbon components. lcms.cz The dimensions of the column, such as length and internal diameter, are also key parameters. For instance, a study of bioactive compounds from Gossypium barbadense L. stem utilized an HP-5MS capillary column (30 m x 0.25 mm) for the identification of this compound. ajol.info The temperature program is another critical factor that is optimized to ensure efficient separation. ajol.info

Table 1: GC Column Examples for this compound Analysis

| Column Type | Stationary Phase | Dimensions | Application | Reference |

| Capillary | HP-5MS | 30 m x 0.25 mm | Analysis of plant essential oils | ajol.info |

| Capillary | 100% Dimethylpolysiloxane | - | Detailed hydrocarbon analysis | lcms.cz |

| Capillary | Non-polar | - | General hydrocarbon analysis | shimadzu.com |

This table is interactive. Click on the headers to sort the data.

Following separation by the GC column, a detector is used to quantify the eluted components. For hydrocarbons like this compound, the Flame Ionization Detector (FID) is a common and effective choice. researchgate.net The FID is sensitive to organic compounds and provides a response that is proportional to the mass of carbon, making it well-suited for quantifying hydrocarbons. In some applications, GC is coupled with a mass spectrometer (MS), which not only quantifies the compound but also provides structural information for definitive identification. ajol.infonih.gov

High-Performance Liquid Chromatography (HPLC) for Related Compounds and Impurities.osti.govphenomenex.comwaters.comdicp.ac.cnpnas.org

While GC is the primary tool for analyzing this compound, High-Performance Liquid Chromatography (HPLC) serves important, specialized roles, particularly in the analysis of related compounds, impurities, and in the challenging task of separating enantiomers. osti.govphenomenex.comwaters.comdicp.ac.cnpnas.org HPLC is a powerful technique for separating a wide range of compounds and is essential in pharmaceutical and environmental analysis for impurity profiling. shimadzu.comgoogle.com

Reverse-phase HPLC is the most common mode of HPLC and is used to separate compounds based on their hydrophobicity. phenomenex.comwikipedia.org It utilizes a non-polar stationary phase and a polar mobile phase. chromtech.com For a non-polar compound like this compound, it would be expected to be strongly retained on a reverse-phase column. waters.com

The stationary phase in reverse-phase HPLC typically consists of silica (B1680970) particles that have been surface-modified with alkyl chains, such as C18 or C8. chromtech.com The mobile phase is usually a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. phenomenex.com By adjusting the composition of the mobile phase, the retention of the analytes can be controlled. While direct analysis of a highly non-polar and volatile compound like this compound by itself is less common, reverse-phase HPLC is invaluable for separating it from more polar impurities or in the analysis of complex mixtures where other components are more suited to this technique. For instance, it can be used to isolate fractions of branched-chain alkanes from other lipids. pnas.org

Table 2: Principles of Reverse Phase HPLC

| Component | Polarity | Typical Material |

| Stationary Phase | Non-polar | C18 or C8 bonded silica |

| Mobile Phase | Polar | Water/Acetonitrile or Water/Methanol mixture |

This table is interactive. Click on the headers to sort the data.

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. The separation of these enantiomers is a significant analytical challenge because they have identical physical and chemical properties in an achiral environment. researchgate.net Chiral HPLC is a specialized technique designed to resolve these enantiomeric pairs.

The direct separation of enantiomers is most often achieved using a chiral stationary phase (CSP). researchgate.net These CSPs create a chiral environment within the column, allowing for differential interactions with the enantiomers, which leads to their separation. However, the enantiomeric separation of unfunctionalized chiral alkanes like this compound by chiral stationary phase chromatography is known to be particularly difficult due to the lack of functional groups that can interact strongly with the CSP. pnas.org

Despite these challenges, chiral separation is crucial in many fields, as enantiomers can have different biological activities. csfarmacie.cz The development of effective chiral separation methods, often in the normal-phase mode with specific mobile phases, is an active area of research. up.ptmdpi.com Indirect methods, which involve derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column, are also an option, though they introduce additional complexity. youtube.com

Environmental Dynamics and Biogeochemical Pathways of 2 Methylnonane

Environmental Occurrence and Distribution

The presence of 2-methylnonane (B165365) in the environment is a result of both natural geological processes and human activities. Its distribution is dictated by its physicochemical properties and the nature of its release.

Presence in Natural Hydrocarbon Mixtures

This compound is a constituent of various natural hydrocarbon mixtures, most notably crude oil and its refined products. As a C10 isomer, it is found in kerosene (B1165875) and diesel fuel fractions. nist.govnih.govnih.gov For instance, it is listed as a component in certain kerosene compositions. nih.govbiodieseleducation.orgdtu.dk It is also used as a model compound in studies investigating the combustion chemistry of diesel fuel surrogates. nih.gov The concentration of specific isomers like this compound can vary depending on the source of the crude oil and the refining processes employed. nih.govnih.gov

Anthropogenic Release and Dispersion in Environmental Compartments

The primary anthropogenic release of this compound into the environment is through the extraction, transportation, refining, and combustion of petroleum products. Spills of diesel and other fuels are significant sources of contamination in marine and terrestrial environments. biodieseleducation.org

Once released, the dispersion of this compound is influenced by its physical and chemical properties. Its relatively high Henry's Law constant suggests a tendency to volatilize from water into the atmosphere. nist.govchemsafetypro.com The estimated Henry's Law constant for this compound is 1.8 x 10^4 Pa·m³/mol. chemsafetypro.com In the atmosphere, it can be subject to photochemical reactions.

Degradation Pathways in Environmental Matrices

The persistence of this compound in the environment is largely determined by its susceptibility to microbial degradation. As a branched alkane, its degradation can be slower than that of its linear counterpart, n-decane.

Biodegradation Kinetics and Mechanisms in Aquatic Systems

In aquatic environments, this compound can be degraded by various microorganisms. The initial step in the aerobic degradation of branched-chain alkanes is typically catalyzed by monooxygenase enzymes, such as those from the cytochrome P450 family. nih.govnih.govnih.govmdpi.comresearchgate.netscispace.com These enzymes introduce an oxygen atom into the alkane structure, initiating a cascade of reactions that ultimately lead to the breakdown of the molecule. The degradation of branched alkanes is generally considered to be more challenging for microorganisms than that of linear alkanes. nih.govnih.govacs.org

Influence of Concentration on Biodegradation Rates

The concentration of this compound can significantly impact its biodegradation rate. Studies have shown that at higher concentrations approaching its aqueous solubility, the biodegradation half-life of this compound increases. dtu.dk For example, in one study, the degradation half-time (DT50) for this compound was similar at lower concentrations but increased by a factor of 1.6 at the highest tested concentration. dtu.dk This suggests that at high concentrations, the compound may exhibit inhibitory or toxic effects on the degrading microbial populations, or the kinetics may become limited by enzyme saturation.

Table 1: Effect of Initial Concentration on the Biodegradation Half-Time (DT50) of this compound in Surface Water

| Relative Initial Concentration | Biodegradation Half-Time (DT50) (days) | Observation |

|---|---|---|

| Low | ~2.5 | Relatively rapid degradation. |

| Medium-Low | ~2.5 | Degradation rate is stable. |

| Medium-High | ~2.5 | Degradation rate remains stable. |

| High | ~4.0 | Degradation slows significantly, DT50 increases by a factor of 1.6. dtu.dk |

Mixture Effects on Hydrocarbon Degradation

In the environment, this compound is typically present as part of a complex mixture of hydrocarbons. Research indicates that the presence of multiple hydrocarbon substrates does not significantly inhibit the biodegradation rate of this compound when tested at environmentally relevant low concentrations. nih.gov In some cases, the degradation half-time was only marginally affected by the complexity of the mixture. This suggests that at low concentrations, co-metabolism or the presence of a diverse microbial community capable of degrading various hydrocarbons can proceed without significant competitive inhibition.

Table 2: Biodegradation of this compound Alone and in a Hydrocarbon Mixture

This table illustrates the limited effect of mixture complexity on the degradation of this compound at low concentrations.

| Condition | Number of Hydrocarbon Components | Observation |

|---|---|---|

| This compound Alone | 1 | Degraded with a specific half-time. |

| This compound in Mixture | 3, 8, or 16 | Degradation half-times were not markedly different from when tested alone. The largest observed difference for a similar compound (trans-decalin) was a factor of 1.4. |

Environmental Transport and Fate Modeling

Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals like this compound in the environment. rsc.orgresearchgate.net These models integrate a chemical's physical-chemical properties with environmental parameters to simulate its partitioning between different environmental compartments (air, water, soil, sediment) and its transport and transformation within and between these compartments. cefic-lri.org

Multimedia Environmental Models: For a volatile organic compound (VOC) like this compound, multimedia environmental models, such as fugacity models, are particularly useful. rsc.orgunipd.it Fugacity, a concept related to a chemical's escaping tendency from a phase, is used to describe the partitioning of a chemical between different environmental media at equilibrium. unipd.it

A typical multimedia fate model divides the environment into several interconnected compartments. The model then uses the chemical's properties, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow), to calculate its distribution among these compartments. Transport processes like advection (movement with air or water currents), deposition (from air to land or water), and intermedia transport (e.g., volatilization from water to air) are also incorporated. cefic-lri.orgresearchgate.net

Modeling the Fate of this compound: To model the environmental fate of this compound, a multimedia model would require input data on its physical-chemical properties, emission rates, and the characteristics of the receiving environment.

Table 2: Key Input Parameters for Modeling the Environmental Fate of this compound

| Property | Value (Estimated) | Significance for Modeling |

| Molecular Weight | 142.28 g/mol | Influences diffusion and transport rates. |

| Vapor Pressure | ~0.5 kPa at 25°C | Determines its tendency to partition into the atmosphere. |

| Water Solubility | ~0.2 mg/L at 25°C | Affects its concentration in aquatic systems and its potential for leaching in soil. |

| Octanol-Water Partition Coefficient (log Kow) | ~5.5 | Indicates a high potential for sorption to organic matter in soil and sediment, and bioaccumulation in organisms. |

| Henry's Law Constant | High | Reflects its tendency to partition from water to air. |

| Atmospheric Reaction Rate Constant (kOH) | ~1.5 - 2.0 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Determines its atmospheric lifetime. |

| Biodegradation Rates (in soil and water) | Variable | A key removal process that needs to be estimated for different environmental conditions. |

The output of such a model can provide valuable information, including:

The predicted concentrations of this compound in different environmental compartments.

The dominant environmental fate processes (e.g., atmospheric degradation, soil sorption).

The persistence of the compound in the environment.

The potential for long-range transport.

For volatile and moderately hydrophobic compounds like this compound, multimedia models would likely predict that a significant fraction of the compound released to the environment will partition to the atmosphere, where it will be degraded by reaction with OH radicals. nih.gov A portion will also partition to soil and sediment due to its high Kow, where biodegradation will be the primary removal mechanism. The low water solubility and high Henry's law constant suggest that its concentration in the aqueous phase will be relatively low and that volatilization from water to air will be a significant process.

Theoretical and Computational Investigations of 2 Methylnonane

Quantum Chemical Studies

Quantum chemical studies provide fundamental insights into the behavior of molecules at the electronic level. For 2-methylnonane (B165365), these computational methods are crucial for understanding its intrinsic properties, which in turn govern its macroscopic behavior.

Conformational Analysis and Energy Minima

Conformational analysis of this compound involves the study of the different spatial arrangements of its atoms that can be interconverted by rotation about its single C-C bonds. libretexts.org These different arrangements, known as conformers, possess varying potential energies. The most stable conformers correspond to energy minima on the potential energy surface.

For alkanes like this compound, staggered conformations are generally the energy minima, while eclipsed conformations represent energy maxima. ucalgary.ca The presence of a methyl branch on the nonane (B91170) chain introduces additional steric considerations. The interactions between the branched methyl group and the rest of the carbon chain lead to a more complex conformational landscape compared to its linear isomer, n-decane. The relative energies of the different staggered conformers (gauche and anti) are influenced by steric hindrance, with conformers that minimize these repulsive interactions being more stable. pharmacy180.com Identifying the global minimum energy conformation is a key aspect of conformational analysis, as it represents the most populated state of the molecule at low temperatures. srce.hr

Thermochemical Properties from First Principles

First-principles calculations, based on quantum mechanics, can be employed to determine the thermochemical properties of this compound without reliance on experimental data. nih.gov These ab initio methods calculate properties such as enthalpy, entropy, and heat capacity by solving the electronic Schrödinger equation for the molecule. nih.gov The process typically involves geometry optimization to find the lowest energy structure and then performing a vibrational analysis to compute the thermodynamic functions based on the molecule's vibrational frequencies. nih.gov These theoretical calculations provide a powerful tool for obtaining a complete and consistent set of thermochemical data, which is essential for modeling chemical processes and reactions involving this compound. nih.govacs.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a computational microscope to observe the time-evolution of molecular systems, providing detailed information on their dynamic behavior.

Simulation of Pyrolysis Mechanisms via ReaxFF MD

ReaxFF molecular dynamics is a powerful tool for simulating chemical reactions, such as the pyrolysis of this compound. mdpi.com These simulations can elucidate the complex reaction pathways involved in thermal decomposition. atlantis-press.comatlantis-press.com Studies have shown that the pyrolysis of this compound, like its linear isomer n-decane, is initiated by the cleavage of C-C and C-H bonds. atlantis-press.comatlantis-press.com

However, the presence of the branched methyl group in this compound leads to a more intricate pyrolysis mechanism. atlantis-press.comatlantis-press.com The initial bond scission events include multiple C-C and C-H bond cleavages at various positions along the carbon chain. atlantis-press.com The branched structure influences the relative reactivity of these bonds, with a higher proportion of C-H bond cleavage observed compared to C-C bond cleavage. atlantis-press.comatlantis-press.com This is in contrast to n-decane, where C-C bond cleavage is more dominant. atlantis-press.com The initial pyrolysis of this compound involves at least 17 distinct pathways, comprising 8 C-C bond cleavages and 9 C-H bond cleavages. atlantis-press.com

The table below summarizes the initial bond cleavage types in the pyrolysis of this compound as identified through ReaxFF MD simulations. atlantis-press.com

| Bond Type | Number of Cleavage Pathways |

| C-C | 8 |

| C-H | 9 |

This table illustrates the variety of initial bond-breaking events in the thermal decomposition of this compound.

Behavior in Condensed Phases and Intermolecular Interactions

Molecular dynamics simulations are also employed to study the behavior of this compound in its liquid state and to understand the nature of its intermolecular interactions. unimi.it In the condensed phase, the molecules are in close contact, and their collective behavior is governed by non-covalent forces, primarily van der Waals interactions. github.io

Simulations can provide insights into the structure of the liquid, such as the arrangement of molecules relative to one another. For instance, in mixtures with other substances like carbon dioxide, simulations have been used to study the mutual solubility and phase behavior of this compound. researchgate.netwpmucdn.com These studies have revealed that the branched structure of this compound influences its interactions and solubility compared to linear alkanes. researchgate.netwpmucdn.com The simulations can quantify properties like the radial distribution function, which describes the probability of finding a molecule at a certain distance from another, offering a detailed picture of the liquid's microscopic organization. wpmucdn.com Understanding these intermolecular interactions is crucial for predicting and explaining the physical properties of this compound in bulk. teachchemistry.orgwpmucdn.com

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or property-based descriptors of chemicals with their physical properties or biological activities, respectively. libretexts.orgbiochempress.com These models are fundamental in chemoinformatics for predicting the behavior of compounds from their molecular structure. libretexts.org

Development of Predictive Models for Chemical Behavior

The development of predictive models for the chemical behavior of alkanes, including this compound, is a significant area of QSPR/QSAR research. These models rely on establishing a mathematical relationship between molecular descriptors and a specific property. libretexts.org For instance, a QSPR study was conducted to create models for predicting the blood-to-liver partition coefficients (log Pliver) for a range of volatile organic compounds, which included this compound. nih.gov In that study, researchers used a hybrid approach that combined machine learning methods with expert knowledge to select descriptors, subsequently training regression models with decision trees and neural networks. nih.gov

Another application involves predicting the flash points of alkanes. One study constructed models using an artificial neural network (ANN) with a back-propagation algorithm. nih.gov This approach used group bond contributions as molecular descriptors to handle the nonlinear relationship between molecular structure and flash point. nih.gov The dataset of 92 alkanes was split into training, validation, and testing sets to ensure the model's robustness. nih.gov

Predicting the normal boiling point is a classic QSPR application. ajol.info Studies have shown that for alkanes, properties like boiling point increase with the number of carbon atoms, but the relationship is not linear, necessitating polynomial regression or more complex models. intofuture.org Molecular weight alone is often an insufficient predictor, as isomers like this compound have different boiling points than other decane (B31447) isomers despite sharing the same molecular weight. libretexts.org Models for predicting the standard enthalpy of formation for acyclic alkanes have also been successfully developed using topological indices. researchgate.net The use of machine learning algorithms, such as random forest and support vector machines, is common in developing these predictive models. nih.gov

Table 1: Examples of Properties Predicted for this compound and Related Alkanes Using QSPR/QSAR

| Property Predicted | Compound(s) Studied | Modeling Technique(s) |

|---|---|---|

| Blood-to-Liver Partition Coefficient (log Pliver) | This compound and other VOCs | Decision Trees, Neural Networks nih.gov |

| Flash Point | 92 Alkanes | Artificial Neural Network (ANN) nih.gov |

| Normal Boiling Point (NBP) | 170 Aliphatic Alkanes | Multiple Linear Regression ajol.info |

| Standard Enthalpy of Formation | 134 Acyclic Alkanes | Simple and Multiple Linear Regression researchgate.net |

| Bio-Concentration Factor (BCF) | Iso-alkanes | Logistic Function QSAR Model europa.eu |

Exploration of Molecular Descriptors and Their Influence

A molecular descriptor is a numerical value derived from a logical or mathematical procedure that encodes chemical information from a symbolic representation of a molecule. libretexts.org The selection of appropriate descriptors is a critical step in QSPR/QSAR modeling, as they are the variables used to predict the property of interest. ajol.info

For alkanes like this compound, various classes of descriptors are employed. Topological indices, which describe molecular size, shape, and branching, are widely used. biochempress.com These include the Wiener index, Randić index, and Kier & Hall connectivity indices. biochempress.comresearchgate.net For example, the Wiener index has been correlated with the boiling points of alkanes. libretexts.org Studies on the standard formation enthalpies of acyclic alkanes found that while molecular size is the dominant factor, atomic group descriptors also make important contributions. researchgate.net

Quantum chemical descriptors provide electronic and geometric information. A study on the biological activity relationship of alkanes calculated several quantum descriptors for this compound, including COSMO area (a measure of molecular surface area), chemical hardness (η), and electrophilicity (ω). researchgate.net These descriptors help to model interactions at a sub-molecular level. In QSPR models for properties like the degradation of pollutants, electronic, hydrophobic, topological, and steric properties have all been shown to be influential. chemrxiv.org The development of novel descriptors, such as those derived from Graph Machine learning approaches, can even eliminate the need for traditional descriptor calculation and selection, which is often a major challenge in QSAR. researchgate.net

Table 2: Selected Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Value for this compound | Source |

|---|---|---|---|

| Topological | Wiener Index | 158 | libretexts.org |

| Quantum Chemical | COSMO Area (A²) | 232.49 | researchgate.net |

| Quantum Chemical | Chemical Hardness (η) | 7.418 | researchgate.net |